Cycloicosa-1,5,9,13,17-pentaene
Description
Cycloicosa-1,5,9,13,17-pentaene is a 20-membered cyclic hydrocarbon featuring five conjugated double bonds at positions 1, 5, 9, 13, and 15. Cyclic pentaenes, such as those derived from microbial, plant, or synthetic sources, often exhibit unique stereochemical configurations and functional group modifications that influence their reactivity and applications .
Properties
CAS No. |
34057-82-4 |
|---|---|
Molecular Formula |
C20H30 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
cycloicosa-1,5,9,13,17-pentaene |
InChI |
InChI=1S/C20H30/c1-2-4-6-8-10-12-14-16-18-20-19-17-15-13-11-9-7-5-3-1/h1-2,7-10,15-18H,3-6,11-14,19-20H2 |
InChI Key |
NBIGCYKXEHDWSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCC=CCCC=CCCC=CCCC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cycloicosa-1,5,9,13,17-pentaene typically involves the cyclization of linear polyenes under specific conditions. One common method is the dehydrohalogenation of halogenated precursors in the presence of strong bases. Another approach involves the use of transition metal catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity and cost of the synthesis. advancements in catalytic methods and the development of more efficient synthetic routes may pave the way for its large-scale production in the future .
Chemical Reactions Analysis
Types of Reactions: Cycloicosa-1,5,9,13,17-pentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can convert the double bonds to single bonds, resulting in a saturated hydrocarbon.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum (Pt) catalysts.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed:
Oxidation: Epoxides, diols, and other oxygenated compounds.
Reduction: Cycloicosane, a fully saturated hydrocarbon.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
Cycloicosa-1,5,9,13,17-pentaene has several applications in scientific research:
Chemistry: Used as a model compound to study aromaticity and anti-aromaticity in large ring systems.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmacologically active compounds.
Mechanism of Action
The mechanism of action of cycloicosa-1,5,9,13,17-pentaene involves its ability to participate in various chemical reactions due to the presence of multiple double bonds. These double bonds can interact with different molecular targets, leading to the formation of new compounds. The compound’s reactivity is influenced by its conjugated π-electron system, which can undergo resonance stabilization .
Comparison with Similar Compounds
Comparison with Similar Compounds
Fungal-Derived Pentaene Diacid (Compound 15)
Source : Isolated from Fusarium decemcellulare F25, an endophytic fungus .
Structure : Linear pentaene diacid with carboxylic acid termini.
Activity : Exhibited antifungal activity against Colletotrichum musae (MIC = 128 μg/mL) .
Key Distinction : Unlike Cycloicosa-1,5,9,13,17-pentaene, this compound is linear and functionalized with acidic groups, enhancing its polarity and interaction with microbial membranes.
Diatom-Derived Isoprenoid Pentaenes
Examples : Haslenes (C25) and rhizenes (C30) from Rhizosolenia setigera and Pleurosigma spp. .
Structure :
- Haslenes : Z/E-configuration at double bonds (e.g., hasla-7(20),9E,Z,23-triene).
- Rhizenes: Predominantly E-configuration with higher unsaturation. Biosynthesis: Influenced by strain and environmental factors (e.g., increased temperature promotes Z-to-E isomerization) . Key Distinction: These isoprenoids are branched and lack cyclic backbones, unlike this compound. Their ecological roles include adaptation to marine environments and serving as biogeochemical markers .
Pentaene Macrolides (Fungichromin and Derivatives)
Source: Produced by Saccharothrix yanglingensis Hhs.015 . Structure: 28-membered macrocyclic lactones with a pentaene chain. Activity: Potent antifungal agents against Valsa mali (novel compound 1′-deoxyfungichromin reported) . Key Distinction: The macrocyclic lactone ring distinguishes these from this compound, enabling membrane-targeting activity via amphipathic interactions .
Diterpene Pentaenes (Phytapentaenes and Springenes)
Examples : 1,3-(20),6,10,14-phytapentaene, β-springene, and 3,7,11,15-tetramethylhexadeca-1,3,6,10,14-pentaene .
Structure : Linear or branched diterpenes with pentaene motifs.
Biosynthesis : Derived from geranylgeranyl diphosphate (GGDP) via bacterial cyclases .
Key Distinction : These compounds are acyclic and feature methyl branching, contrasting with the cyclic conjugation of this compound.
Plant-Derived Linear Pentaene with Anticancer Activity
Example: (5E,9Z,13Z)-2,6,10,14,18-Pentamethylnonadeca-1,5,9,13,17-pentaene from Hygrophila schulli . Structure: 19-carbon linear chain with five double bonds and methyl branches. Activity: Inhibits lung cancer cell line A549 proliferation . Key Distinction: The acyclic structure and methyl substituents enhance lipophilicity, differing from the cyclic framework of this compound.
Comparative Data Tables
Table 1: Structural Comparison of Pentaene Compounds
Key Findings and Contradictions
- Structural Diversity : Pentaenes vary from linear to cyclic, with functional groups (e.g., acids, lactones) dictating bioactivity .
- Environmental Influence : Diatom pentaene configurations shift with temperature and salinity, altering their ecological roles .
- Antifungal Potency: Fungal and actinomycete-derived pentaenes show varying MIC values, suggesting structure-activity dependencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
